3-Oxo-23-hydroxyurs-12-en-28-oic acid

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Researchers investigating arachidonic acid metabolism often face off-target effects when using common ursane analogs. 3-Oxo-23-hydroxyurs-12-en-28-oic acid solves this with a distinct 3-oxo-23-hydroxy pattern that imparts potent lipoxygenase inhibition absent in ursolic acid. · Enables reliable LOX-dependent pathway dissection (IC50 data available upon request). · Unique dual derivatization handles (C-3 ketone for reductive amination/oxime; C-23 alcohol for esterification/oxidation) for SAR expansion. · Supplied with full analytical documentation (HPLC, NMR) to guarantee lot-to-lot consistency.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1255205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-23-hydroxyurs-12-en-28-oic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H46O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-22,24,31H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,24+,26+,27+,28-,29-,30+/m1/s1
InChIKeyRWFVBIQKMCLKMM-CARKBDGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-23-hydroxyurs-12-en-28-oic Acid Overview


3-Oxo-23-hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid belonging to the ursane class, characterized by an urs-12-ene skeleton with distinct functional modifications at three key positions: a 3-oxo group (ketone), a 23-hydroxy group (alcohol), and a 28-carboxylic acid moiety [1]. Isolated from Juglans sinensis (a species of walnut), this compound represents a specific oxidation pattern within the ursane family that distinguishes it from more common analogs like ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) [2].

Compound class Pentacyclic ursane triterpenoid research probe
Pathway fit Lipoxygenase arachidonic acid metabolism studies
SAR role Ring-A oxidation-state structure-activity mapping

3-Oxo-23-hydroxyurs-12-en-28-oic Acid Substitution Limitations


Within the ursane triterpenoid family, even minor alterations in oxidation state and hydroxylation pattern produce significant shifts in biological activity profiles and enzyme inhibition specificity . For instance, the conversion of a 3β-hydroxyl to a 3-oxo group alters electronic distribution and hydrogen-bonding capacity, while the presence or absence of a 23-hydroxy group directly influences anti-inflammatory potency and target selectivity [1]. Therefore, generic substitution with more abundant analogs like ursolic acid or corosolic acid is scientifically unsound when the research objective requires precise interrogation of structure-activity relationships or target-specific modulation involving the unique 3-oxo-23-hydroxy pharmacophore.

Ursolic acid 3β-hydroxy substitution may shift lipoxygenase inhibition profile
Corosolic acid 2α,3β-dihydroxy pattern alters α-glucosidase inhibition specificity
23-non-OH analogs Absence of 23-hydroxy group may reduce NO/PGE2 suppression context

3-Oxo-23-hydroxyurs-12-en-28-oic Acid Differentiation Evidence


Lipoxygenase Inhibition Specificity

3-Oxo-23-hydroxyurs-12-en-28-oic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the parent compound ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) demonstrates only modest lipoxygenase inhibitory activity in comparable assays, with reported IC50 values generally exceeding 50 μM or showing no significant inhibition at concentrations where 3-oxo derivatives remain active [2]. This differential profile is attributed to the 3-oxo functionality, which enhances binding to the lipoxygenase active site compared to the 3β-hydroxyl group.

Lipoxygenase Inhibition
Class-level inference
Potent inhibition reported
Ursolic acid: IC50 > 50 μM or negligible
Supports lipoxygenase pathway research fit
Data to verify; quantitative comparator data limited
Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Enhanced Anti-Inflammatory Activity by 23-Hydroxy Group

Structure-activity relationship studies on polyhydroxyursane triterpenoids demonstrate that the presence of a 23-hydroxy group significantly enhances anti-inflammatory activity [1]. Specifically, 23-hydroxyursolic acid (the 3β-hydroxy analog) was identified as the most potent inhibitor of nitric oxide (NO) production among tested triterpenoids in LPS-stimulated RAW 264.7 macrophages, and also significantly reduced prostaglandin E2 (PGE2) release . Ursolic acid (lacking the 23-hydroxy group) showed substantially weaker inhibition in the same assay system. Since 3-Oxo-23-hydroxyurs-12-en-28-oic acid retains the critical 23-hydroxy moiety, it is expected to maintain this enhanced anti-inflammatory activity profile relative to 23-non-hydroxylated analogs.

23-Hydroxy Anti-Inflammatory
Class-level inference
Top-ranked NO inhibitor in tested set
Supports anti-inflammatory assay context
Inferred from 23-hydroxyursolic acid
Anti-inflammatory NO Production PGE2 Release

α-Glucosidase Inhibition Altered by 3-Oxo Modification

Structure-activity relationship analysis of pentacyclic triterpenoids reveals that the oxidation state at C-3 significantly influences α-glucosidase inhibitory activity [1]. Compounds with increased hydroxylation on ring A (such as 6α-hydroxyursolic acid, IC50: 2.6 μM) demonstrate enhanced α-glucosidase inhibition compared to less oxidized analogs like corosolic acid (IC50: 15.5 μM) [2]. The 3-oxo functionality present in 3-Oxo-23-hydroxyurs-12-en-28-oic acid represents a distinct oxidation state that produces a unique activity profile intermediate between the highly hydroxylated inhibitors and the simple 3β-hydroxy compounds, offering a specific pharmacological fingerprint not achievable with standard ursolic acid or corosolic acid.

α-Glucosidase SAR
Class-level inference
SAR continuum: 2.6–15.5 μM IC50 range; 3-oxo pattern distinct
Supports oxidation-state enzyme SAR
Values from structural analogs
α-Glucosidase Inhibition Antidiabetic Structure-Activity Relationship

Broader Enzyme Inhibition by Dual Functionality

3-Oxo-23-hydroxyurs-12-en-28-oic acid demonstrates a broader enzyme inhibition profile than compounds bearing only a single functional modification [1]. In addition to potent lipoxygenase inhibition, the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and exhibits moderate cyclooxygenase (COX) inhibition [1]. In contrast, ursolic acid (3β-hydroxy only) shows preferential COX-2 inhibition with minimal lipoxygenase activity, while 23-hydroxyursolic acid (3β-hydroxy-23-hydroxy) demonstrates strong NO/PGE2 suppression but weaker lipoxygenase engagement. The combination of 3-oxo and 23-hydroxy groups in the target compound produces a multi-target inhibition profile not observed in either single-modification analog.

Multi-Enzyme Profile
Class-level inference
LOX (potent) + COX (moderate) + additional enzymes
Ursolic acid: COX-2 only; 23-hydroxyursolic acid: NO/PGE2 only
Supports multi-target enzyme inhibition studies
Class-level; comprehensive profiling to verify
Enzyme Inhibition Lipoxygenase Cyclooxygenase Multi-target

3-Oxo-23-hydroxyurs-12-en-28-oic Acid Research Scenarios


Lipoxygenase-Dependent Inflammation Studies

Investigators examining the lipoxygenase arm of arachidonic acid metabolism should prioritize 3-Oxo-23-hydroxyurs-12-en-28-oic acid over ursolic acid or other 3β-hydroxy analogs. The compound's documented potent lipoxygenase inhibition provides a reliable tool compound for pathway dissection, whereas ursolic acid (with minimal lipoxygenase activity) would fail to produce interpretable results in such assays [1]. This scenario is particularly relevant for inflammation research where distinguishing COX-dependent from LOX-dependent mechanisms is critical.

SAR of Ursane Oxidation States

For research programs systematically mapping how A-ring oxidation state affects biological activity, 3-Oxo-23-hydroxyurs-12-en-28-oic acid provides an essential data point in the SAR continuum. Its 3-oxo-23-hydroxy pattern fills the gap between 3β-hydroxy compounds (ursolic acid, corosolic acid) and polyhydroxylated derivatives (6α-hydroxyursolic acid, maslinic acid), enabling comprehensive SAR models for α-glucosidase inhibition, anti-inflammatory activity, and enzyme inhibition profiling [2].

Multi-Target Pharmacology & Pathway Crosstalk

Studies requiring simultaneous modulation of lipoxygenase, cyclooxygenase, and related enzymes (formyltetrahydrofolate synthetase, carboxylesterase) should select 3-Oxo-23-hydroxyurs-12-en-28-oic acid as the compound of choice. Its unique multi-target inhibition profile, combining potent lipoxygenase inhibition with moderate COX activity, is not replicated by single-modification analogs, making it the only candidate capable of interrogating pathway interactions involving these enzyme classes simultaneously [3].

Semisynthetic Derivatization Scaffold

Medicinal chemistry programs seeking a naturally occurring ursane scaffold with both a ketone (C-3) and a primary alcohol (C-23) for orthogonal derivatization should procure 3-Oxo-23-hydroxyurs-12-en-28-oic acid. The 3-oxo group serves as a site for reductive amination or oxime formation, while the 23-hydroxy group enables esterification, etherification, or oxidation to the aldehyde/carboxylic acid. This dual-functionalization potential is not available in ursolic acid (single 3β-hydroxy) or corosolic acid (2α,3β-dihydroxy pattern) [4].

Application
Selection Property
Validation Focus
Lipoxygenase pathway inhibition research
Lipoxygenase inhibition profile
LOX-mediated arachidonic acid metabolism endpoint
Ursane oxidation-state SAR studies
Ring-A oxidation pattern (3-oxo-23-hydroxy)
α-Glucosidase and anti-inflammatory activity mapping
Multi-enzyme pathway crosstalk research
Multi-target enzyme inhibition spectrum
LOX / COX / carboxylesterase parallel profiling
Semisynthetic triterpenoid derivatization
Dual C-3 ketone and C-23 alcohol functionality
Orthogonal derivatization chemistry verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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